N-(3-propoxyphenyl)propanamide
Description
N-(3-Propoxyphenyl)propanamide is an aromatic amide characterized by a propanamide backbone linked to a 3-propoxyphenyl group. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to other N-arylpropanamides, which are widely explored in medicinal and agrochemical research. This compound’s structural framework aligns with bioactive amides reported in the literature, such as enzyme inhibitors, receptor agonists, and pheromones .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
N-(3-propoxyphenyl)propanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-8-15-11-7-5-6-10(9-11)13-12(14)4-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
SCSMERLFSADRTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CC |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase metabolic stability but may reduce solubility. The 3-nitrophenyl group in contributes to a high melting point, suggesting strong intermolecular interactions.
- Lipophilic Groups (e.g., propoxy, isobutyl) : Enhance membrane permeability, as seen in ibuprofen derivatives . The 3-propoxy group in the target compound may similarly improve bioavailability.
- Heterocycles (e.g., benzofuran in ) : Critical for target specificity. Tasimelteon’s benzofuran moiety enables melatonin receptor binding, whereas the target compound’s propoxyphenyl group may favor different receptor interactions.
Physicochemical Properties
Physical properties vary significantly with substituents:
Insights :
- The 3-propoxy group in N-(3-propoxyphenyl)propanamide is expected to confer moderate lipophilicity, balancing solubility and membrane permeability.
- Bulky groups (e.g., tert-butyl in ) reduce crystallization ease, while small polar groups (e.g., sulfonamide) enhance intermolecular forces.
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